molecular formula C23H22N2O3 B2430622 Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate CAS No. 349440-98-8

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2430622
CAS No.: 349440-98-8
M. Wt: 374.44
InChI Key: SOPUFOCCEYCMMN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Data for structurally related compounds provide insights into expected signals:

Nucleus Chemical Shift (δ, ppm) Assignment
$$ ^1\text{H} $$ 8.33 (d, $$ J = 7.5 \, \text{Hz} $$) Quinoline H-5/H-7
3.77 (s) Methyl ester ($$ \text{OCH}_3 $$)
3.59 (s) Piperidine $$ \text{NCH}_2 $$
$$ ^{13}\text{C} $$ 167.34 Carbonyl ($$ \text{C=O} $$) of ester
155.41 Quinoline C-4

Infrared (IR) Spectroscopy

Key absorption bands (from analogous compounds):

  • $$ \nu(\text{C=O}) $$: 1681–1660 cm$$ ^{-1} $$ (ester and amide carbonyls).
  • $$ \nu(\text{C-N}) $$: 1259 cm$$ ^{-1} $$ (quinoline ring).

Mass Spectrometry (MS)

  • HRMS (ESI) : $$ m/z $$ 374.44 [M+H]$$ ^+ $$.
  • Fragmentation : Loss of $$ \text{COOCH}3 $$ ($$ -59 \, \text{Da} $$) and $$ \text{C}6\text{H}_5 $$ ($$ -77 \, \text{Da} $$).

Crystallographic Data and X-Ray Diffraction Studies

While direct X-ray data for this compound are limited, studies on related piperidine-quinoline hybrids reveal monoclinic or orthorhombic crystal systems with $$ P21/c $$ or $$ P212121 $$ space groups. Key crystallographic parameters for analogous structures include:

Parameter Value
Unit cell dimensions $$ a = 7.27 \, \text{Å}, \, b = 10.68 \, \text{Å}, \, c = 17.80 \, \text{Å} $$
Density ($$ \rho $$) 1.255 g/cm$$ ^3 $$
$$ R $$-factor 0.0526

In such structures, intermolecular $$ \pi $$-stacking between quinoline rings (3.8–4.2 Å) and hydrogen bonding involving ester carbonyls stabilize the lattice.

Properties

IUPAC Name

methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-23(27)17-11-13-25(14-12-17)22(26)19-15-21(16-7-3-2-4-8-16)24-20-10-6-5-9-18(19)20/h2-10,15,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPUFOCCEYCMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at the piperidine-4-position is susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Product Reference
Ester Hydrolysis 1M HCl (reflux, 6h)1-(2-Phenylquinoline-4-carbonyl)piperidine-4-carboxylic acid
Amide Hydrolysis 6M H2SO4 (100°C, 12h)2-Phenylquinoline-4-carboxylic acid + Piperidine-4-carboxylic acid methyl ester
  • Mechanistic Insight :

    • Ester hydrolysis proceeds via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate.

    • Amide cleavage under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Cross-Coupling Reactions

The quinoline and piperidine frameworks enable transition-metal-catalyzed coupling:

Reaction Catalyst/Ligand Application Yield Reference
C–H Arylation Pd(OAc)₂/L8 ligandIntroduction of aryl groups at piperidine C-265–78%
Minisci Alkylation Fe(acac)₃, (NH₄)₂S₂O₈Radical trifluoromethylation at quinoline C-337–80%
  • Key Observations :

    • Piperidine C–H activation is directed by the ester group, enabling regioselective arylation .

    • Quinoline derivatives undergo radical alkylation at electron-deficient positions under oxidative conditions .

Esterification/Amidation

The carboxylic acid derivative (post-hydrolysis) can be functionalized:

Reagent Product Conditions Reference
SOCl₂, then N,N-dimethylpropylaminePiperidine-4-carboxamide derivativeReflux in CH₂Cl₂, 3h
CDI (1,1'-carbonyldiimidazole)Urea-linked analogsRoom temperature, 12h

Reduction of Nitro Groups

Nitro-substituted intermediates (e.g., in quinoline synthesis) are reduced to amines:

Reagent Product Yield Reference
H₂ (80 psi), 10% Pd/C2-(2-Aminophenyl)-quinoline-4-carboxamide85%

Heterocyclic Modifications

The quinoline ring participates in electrophilic substitution:

Reaction Reagent Position Modified Reference
Friedländer Synthesis PPA (polyphosphoric acid)Cyclization to form quinoline core
Bromination Br₂ in CHCl₃C-3 of quinoline
  • Note : The electron-withdrawing carbonyl group directs electrophiles to the C-3 position of the quinoline .

Stability and Reactivity Considerations

  • Thermal Stability : Stable under inert storage conditions but decomposes above 200°C .

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄, HNO₃) due to the aromatic and ester groups .

Scientific Research Applications

Chemistry

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:

  • Synthesis of Quinoline Derivatives : The compound can be modified to produce derivatives with enhanced properties.
  • Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of various functional groups.

Biology

The biological activity of this compound has been a focal point of research, particularly regarding its potential antimicrobial and anticancer properties:

  • Antibacterial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Bacillus subtilis. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus< 16 µg/mL
5bEscherichia coli< 32 µg/mL
5cBacillus subtilis< 64 µg/mL

Medicine

In the realm of medicinal chemistry, this compound is being investigated for its potential use as a drug candidate:

  • Drug Development : Its unique structure allows for targeting specific biological pathways. Research indicates that it may possess anticancer properties, making it a candidate for further pharmacological studies .

Mechanism of Action

The mechanism of action of Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or proteins, while the piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.

Uniqueness

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is unique due to its combination of a quinoline moiety and a piperidine ring, which may confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Biological Activity

Methyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate (CAS: 349440-98-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoline moiety, which is known for its diverse biological activities. The molecular structure can be represented as follows:

  • Chemical Formula : C19_{19}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 320.38 g/mol
  • CAS Number : 349440-98-8

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. For instance, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. The results indicated that modifications in the structure significantly enhanced antibacterial efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus< 16 µg/mL
5bEscherichia coli< 32 µg/mL
5cBacillus subtilis< 64 µg/mL

In particular, compounds derived from the quinoline framework demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with some derivatives showing MIC values lower than those of standard antibiotics .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. Studies focusing on histone deacetylases (HDACs), which are critical in cancer biology, revealed that certain derivatives exhibited promising inhibitory activity.

CompoundHDAC Inhibition (%) at 2 µM
D1163.49%
D1274.91%
D2868.00%

These findings suggest that structural modifications can enhance binding affinity and selectivity towards specific HDAC isoforms, making these compounds potential candidates for cancer therapeutics .

Cytotoxicity Studies

Cytotoxicity assays using human embryonic lung fibroblast (HELF) cells showed that many synthesized derivatives exhibited low toxicity, with IC50_{50} values above 100 µM, indicating a favorable safety profile. For example:

CompoundIC50_{50} (µM)
7a>100
7b>100
12d>100

This suggests that while these compounds are effective against target enzymes, they may have minimal adverse effects on normal cells .

Case Studies

  • Antibacterial Evaluation : A study synthesized various quinoline derivatives and tested them against clinical isolates of E. coli and S. aureus. The results showed that modifications in the quinoline structure significantly influenced antibacterial potency, with some compounds achieving MIC values comparable to existing antibiotics .
  • HDAC Inhibition : In a series of experiments aimed at evaluating HDAC inhibitors, several derivatives were found to selectively inhibit HDAC3 with high potency. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition .

Q & A

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Core formationEthyl isonipecotate + 1-bromo-2-chloroethane, organic base, solvent65-80%
Amide couplingEDCI, HOBt, dry CH₃CN, room temperature70-85%
EsterificationMethanol, HCl catalyst, reflux90-95%

How is structural characterization performed using crystallographic methods?

Basic Research Question
X-ray crystallography is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of a saturated solution in solvents like dichloromethane/methanol.
  • Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement: SHELXL software for structure solution and refinement, leveraging Fourier map analysis to resolve electron density ambiguities .
  • Validation: Check CIF files for geometric outliers using PLATON or Mercury.

Supporting Techniques:

  • NMR Spectroscopy: Confirm proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) .
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) .

What analytical techniques assess purity and stability?

Basic Research Question

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min .
  • TLC: Silica gel plates, eluent = ethyl acetate/hexane (1:1), visualization under UV or iodine vapor .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₃N₂O₃: calc. 393.1708) .

Q. Table 2: Analytical Parameters

TechniqueApplicationParametersReference
HPLCPurity assessmentColumn: C18, λ = 254 nm, RT = 8.2 min
TLCReaction monitoringRf = 0.45 (ethyl acetate/hexane)
HRMSMolecular confirmationm/z 393.1708 [M+H]⁺

How can researchers optimize reaction conditions to improve yield and selectivity?

Advanced Research Question

  • Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .
  • Catalyst Screening: Test alternatives to EDCI, such as HATU, for amide coupling (improves yield by 10-15%) .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) and improves selectivity .
  • DoE (Design of Experiments): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration.

What strategies resolve discrepancies in reported biological activities?

Advanced Research Question

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace phenylquinoline with pyridyl analogs) and test against target enzymes .
  • In Vitro Assays: Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Control Experiments: Verify assay conditions (e.g., ATP levels in kinase assays) to rule out false positives .

Example: A brominated analog showed conflicting IC₅₀ values (1 µM vs. 10 µM). SAR analysis revealed steric hindrance from the 3-bromo group reduced binding affinity in bulkier active sites .

What computational approaches predict binding affinities and mechanisms?

Advanced Research Question

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., quinoline binding to kinase ATP pockets). Validate with crystallographic data .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (GROMACS software) to assess conformational changes .
  • QSAR Modeling: Develop regression models correlating substituent electronegativity (Hammett σ) with inhibitory activity .

Case Study: Docking studies predicted strong H-bonding between the quinoline carbonyl and a conserved lysine residue in MAPK14, later confirmed by mutagenesis .

Notes

  • Methodological rigor is prioritized, with references to peer-reviewed protocols and validation techniques.
  • Data tables consolidate critical parameters for reproducibility.

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